molecular formula C17H13ClFN3O2 B5589828 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-pyridinylmethyl)-4-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No. B5589828
M. Wt: 345.8 g/mol
InChI Key: LCBZKYSIPJPASJ-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-pyridinylmethyl)-4-isoxazolecarboxamide represents a complex organic compound characterized by a fusion of multiple functional groups and heterocyclic frameworks. Its relevance spans from its potential biological activities to its unique chemical properties, making it a subject of extensive research within the chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of complex molecules like 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-pyridinylmethyl)-4-isoxazolecarboxamide often involves multi-step reactions, including cyclization, amide formation, and halogenation. Key steps might include the use of specific reagents for functional group transformations and strategies to ensure regioselective and stereoselective outcomes. While the specific synthesis pathway for this compound was not found in the available literature, similar compounds have been synthesized through routes involving condensation reactions, nucleophilic substitutions, and the introduction of fluorine and chlorine atoms at specific positions on the aromatic rings to achieve desired structural features (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed to elucidate the structure, confirming the arrangement of atoms and the presence of specific functional groups. The structure is further analyzed using computational methods, such as density functional theory (DFT), to predict reactivity and stability (Qin et al., 2019).

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The development of novel chemical entities often involves the synthesis of compounds with fluorinated and chlorinated phenyl rings, aiming to explore their potential in medicinal chemistry. One study focused on the synthesis of 3-amino-4-fluoropyrazoles, highlighting the importance of fluorinated and chlorinated compounds as building blocks in medicinal chemistry for further functionalization (Riccardo Surmont et al., 2011) source.

Anticancer Activity

  • Research into fluorine-containing compounds, such as those with 6-fluorobenzo[b]pyran-4-one structures, has shown significant promise in anticancer activity. These studies demonstrate the potential of structurally similar compounds in targeting various cancer cell lines, highlighting their role in developing new therapeutic agents (A. G. Hammam et al., 2005) source.

Antimicrobial and Antipathogenic Activity

  • The antimicrobial and antipathogenic activity of compounds, particularly those with chloro- and fluoro-phenyl substituents, has been a subject of interest. Such compounds have been tested for their efficacy against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating their potential in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011) source.

Enzyme Inhibition for Therapeutic Applications

  • Studies have also explored the inhibition of specific enzymes by compounds bearing isoxazole rings, such as leflunomide and its metabolites. These compounds have been evaluated for their therapeutic potential in conditions like rheumatoid arthritis by inhibiting enzymes critical for the immune response (W. Knecht et al., 1998) source.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBZKYSIPJPASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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